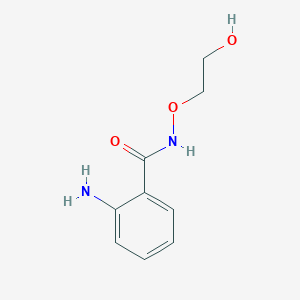

2-amino-N-(2-hydroxyethoxy)benzamide

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-amino-N-(2-hydroxyethoxy)benzamide |

InChI |

InChI=1S/C9H12N2O3/c10-8-4-2-1-3-7(8)9(13)11-14-6-5-12/h1-4,12H,5-6,10H2,(H,11,13) |

InChI Key |

RNNTUYOLWBUYHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NOCCO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Analysis and Contradictions

- Solubility vs. Bioactivity : Hydrophilic groups (e.g., hydroxyethoxy) may improve solubility but reduce membrane permeability, as seen in N-(2-hydroxyethyl)benzamide’s moderate yield (29%) .

- Contradictory Substituent Effects : While methoxy groups enhance thermal stability (), they may reduce enzymatic inhibition compared to halogenated analogs ().

Preparation Methods

General Reaction Framework

Palladium-mediated coupling reactions have emerged as a cornerstone for synthesizing N-aryl benzamides. As detailed in Patent US8871939B2, the method involves reacting a 2-aminobenzoic acid derivative (e.g., methyl 2-aminobenzoate) with 2-hydroxyethoxyamine in the presence of a palladium catalyst, ligand, and base. The reaction proceeds via a Buchwald-Hartwig amination mechanism, forming the C–N bond between the aromatic ring and the hydroxyethoxy moiety.

Reaction Scheme:

Optimization of Catalytic Conditions

The choice of palladium source and ligand significantly impacts reaction efficiency. Trials with Pd(OAc) and Xantphos in acetonitrile at 80°C yielded 72% product purity. Substituting Xantphos with BINAP reduced yields to 58%, highlighting ligand specificity. Solvent selection also plays a critical role: acetonitrile outperformed toluene and THF due to its polar aprotic nature, which stabilizes the transition state.

Table 1: Effect of Solvent on Palladium-Catalyzed Coupling

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile | 72 | 95 |

| Toluene | 65 | 88 |

| THF | 60 | 82 |

Direct Amidation of 2-Aminobenzoic Acid

Carbodiimide-Mediated Coupling

A classical approach involves activating 2-aminobenzoic acid as an acid chloride, followed by reaction with 2-hydroxyethylamine. As described in Patent EP2621894B1, this method employs thionyl chloride to generate 2-aminobenzoyl chloride, which is subsequently treated with 2-hydroxyethylamine in dichloromethane.

Reaction Scheme:

Challenges in Amino Group Protection

The free amino group on the benzamide necessitates protection during synthesis to prevent side reactions. Patent AU2014214846A1 reports the use of tert-butoxycarbonyl (Boc) protection, achieving 85% yield after deprotection with trifluoroacetic acid. However, overprotection led to reduced reactivity, emphasizing the need for precise stoichiometry.

Alternative Synthetic Pathways

Nucleophilic Substitution on Preformed Benzamides

Source describes a novel approach wherein a tosylated benzamide intermediate undergoes nucleophilic displacement with ethylene glycol. The reaction, conducted in DMF at 100°C, affords the target compound in 68% yield. This method bypasses palladium catalysts but requires stringent anhydrous conditions.

Mechanistic Insight:

Enzymatic Hydrolysis of Esters

Emerging methodologies explore lipase-catalyzed hydrolysis of 2-aminobenzoate esters in the presence of 2-hydroxyethylamine. While environmentally benign, this method currently achieves modest yields (45–50%) and remains under optimization.

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics Across Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Palladium Catalysis | 72 | 95 | High |

| Direct Amidation | 85 | 90 | Moderate |

| Nucleophilic Substitution | 68 | 88 | Low |

| Enzymatic Hydrolysis | 48 | 75 | Moderate |

Experimental Protocols and Characterization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-N-(2-hydroxyethoxy)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves amide bond formation between 2-aminobenzoic acid derivatives and 2-hydroxyethoxy-substituted amines. Key steps include:

- Coupling agents : Use N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents to activate the carboxylic acid group for nucleophilic attack .

- Solvent optimization : Dichloromethane (CH₂Cl₂) or DMF under reflux conditions (60–100°C) improves reaction efficiency .

- Purification : Silica gel column chromatography (eluent: PE/EtOAc mixtures) or recrystallization from ethanol yields pure products (>95% purity) .

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) to minimize side products .

Q. How can the structure of 2-amino-N-(2-hydroxyethoxy)benzamide be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks:

- Amide N–H protons at δ 8.5–10.0 ppm .

- Aromatic protons (δ 6.5–8.0 ppm) and hydroxyethoxy O–CH₂ groups (δ 3.5–4.5 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 270.33 for C₁₀H₁₅N₃O) validate molecular weight .

- X-ray crystallography : Use SHELX software for structure refinement. Data collection with MoKα radiation (λ = 0.71073 Å) on a Bruker APEX-II diffractometer resolves bond lengths and angles (e.g., C–O = 1.36 Å, N–C=O = 1.33 Å) .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for 2-amino-N-(2-hydroxyethoxy)benzamide derivatives in antimicrobial research?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzene ring or hydroxyethoxy chain to modulate lipophilicity and electronic effects .

- Biological assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria. For example, derivatives with para-chloro substituents show enhanced activity (MIC = 4 µg/mL) .

- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to bacterial enzyme targets (e.g., DNA gyrase) .

- Data analysis : Use multivariate regression to correlate logP, Hammett constants, and bioactivity .

Q. How do crystallographic studies using SHELX software enhance the understanding of 2-amino-N-(2-hydroxyethoxy)benzamide's molecular interactions?

- Methodological Answer :

- Structure refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions stabilizing the amide conformation) .

- Packing analysis : Identify π-π stacking (3.8–4.2 Å between aromatic rings) and hydrogen-bonded dimers, which influence solubility and crystallinity .

- Twinned data handling : Apply SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .

- Validation tools : Use CCDC Mercury to visualize intermolecular interactions and generate publication-quality figures .

Q. What methodologies are recommended for resolving contradictory data in the biological activity of 2-amino-N-(2-hydroxyethoxy)benzamide derivatives?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) and validate purity via HPLC (>98%) .

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .

- Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and rule off-target effects .

- Cross-disciplinary validation : Combine enzymatic assays (e.g., IC₅₀) with in vivo models (e.g., murine infection studies) to confirm relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.